molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Cat. No. B073248
CAS RN: 1591-37-3
M. Wt: 148.16 g/mol
InChI Key: LBVLXRZXEOPYDW-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzonitrile is a chemical compound with the CAS Number: 1591-37-3 and a molecular weight of 148.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxybenzonitrile is represented by the linear formula C8H8N2O . The InChI Code for this compound is 1S/C8H8N2O/c1-11-8-4-2-3-7 (10)6 (8)5-9/h2-4H,10H2,

Scientific Research Applications

Chemical Synthesis

“2-Amino-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H8N2O . It is used as a reactant in various chemical synthesis processes .

Suzuki Cross Coupling Reactions

This compound plays a significant role in Suzuki cross coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds .

Synthesis of Benzothiazoles

“2-Amino-6-methoxybenzonitrile” is used in the efficient synthesis of 2-Amino-6-Arylbenzothiazoles . Benzothiazoles are heterocyclic compounds with numerous biological activities .

Urease Enzyme Inhibition

The products of the synthesis of 2-Amino-6-Arylbenzothiazoles have shown potent urease enzyme inhibition . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain medical conditions .

Nitric Oxide Scavenging Activities

The synthesized products also exhibit nitric oxide scavenging activities . This means they can neutralize nitric oxide, a free radical that plays a role in various physiological and pathological processes .

Pharmaceutical and Biological Importance

Benzothiazole derivatives, which can be synthesized using “2-Amino-6-methoxybenzonitrile”, have attracted great interest due to their pharmaceutical and biological importance . They exhibit various biological activities such as anti-inflammatory, analgesics, antitumor, antibacterial, antihistamines, schistosomicidal, and antivirus properties .

properties

IUPAC Name

2-amino-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLXRZXEOPYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507800
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzonitrile

CAS RN

1591-37-3
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 70 g (0.5 mol) of 2-amino-6-fluorobenzonitrile (prepared, e.g. according to U.S. Pat. No. 4,504,660) in 250 ml of N,N-dimethylformamide was prepared, and a solution of 30.6 g (0.55 mol) of sodium methoxide in 70 ml of methanol was added dropwise at room temperature while stirring. The mixture was then refluxed for 5 hours with stirring. The completion of the reaction was monitored by TLC. An additional 25 g of sodium methoxide in 35 ml methanol were added and the reaction mixture was refluxed for an additional 4 hours while stirring. The reaction mixture was concentrated under reduced pressure. The resulting residue was triturated with water, filtered off with suction and the solids obtained were dissolved in ethyl acetate. The resulting solution was concentrated in vacuo. The obtained residue was triturated with petroleum ether and filtered off with suction. Yield: 48 g (63% of theory) of a brownish solid having a melting point of 143-146° C.
Quantity
70 g
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reactant
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30.6 g
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70 mL
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25 g
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35 mL
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250 mL
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Synthesis routes and methods II

Procedure details

One hundred ten grams (0.617 mol) of 2-methoxy-6-nitro-benzonitrile are dissolved in 1 liter of methanol and hydrogenated in the presence of 10% palladium on charcoal at ambient temperature and under a hydrogen pressure of 5 bar over a period of one hour. The catalyst is removed by filtration, the solvent is distilled off, and the residue is recrystallized from ethanol/diisopropyl ether.
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0.617 mol
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1 L
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Synthesis routes and methods III

Procedure details

A solution of 2-methoxy-6-nitrobenzonitrile (1.01 g, 5.69 mmol), cyclohexene (2.84 g, 3.51 mL, 34.58 mmol) and 10% Pd/C (0.58 g) in EtOH (25 mL) was refluxed for 1.5 h. The mixture was cooled to room temperature, filtered and evaporated, to afford the title compound 0.83 g (98%). The crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.17 (t, J=8.0 Hz, 1H), 6.31-6.35 (m, 1H), 6.17-6.21 (m, 1H), 5.97 (broad s, 2H), 3.76 (s, 3H).
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1.01 g
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reactant
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3.51 mL
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reactant
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25 mL
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solvent
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0.58 g
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catalyst
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Yield
98%

Synthesis routes and methods IV

Procedure details

A 7-Fluoroquinolinone derivative in a 8 M solution of MeNH2 in EtOH:NMP (1:1), was submitted to microwave irradiation 4 times for 5 minutes at 220° C. After cooling, water was added, and the mixture was extracted with EtOAc. The organic extracts were collected and dried over Na2SO4. Evaporation of the solvent under reduced pressure and purification of the residue by reverse phase preparative HPLC afforded the desired product. Other primary and secondary amines were used neat, 1:1 with NMP.
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